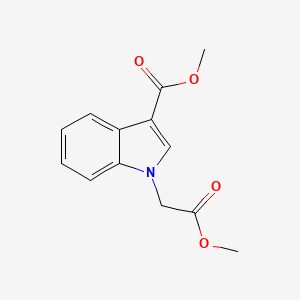
1-benzoyl-4-(2-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-(2-fluorobenzyl)piperazine, also known as 2-FBPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential pharmacological properties, including its ability to act as a serotonin receptor agonist.
作用機序
The mechanism of action of 1-benzoyl-4-(2-fluorobenzyl)piperazine involves its binding to serotonin receptors in the brain. By acting as an agonist, it can stimulate the release of serotonin and modulate the activity of neural circuits involved in mood and behavior. Additionally, 1-benzoyl-4-(2-fluorobenzyl)piperazine has been shown to have effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(2-fluorobenzyl)piperazine can have a range of biochemical and physiological effects in the body. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-benzoyl-4-(2-fluorobenzyl)piperazine has been shown to have effects on heart rate and blood pressure, which may be relevant to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 1-benzoyl-4-(2-fluorobenzyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. Additionally, its relatively simple synthesis method and high purity make it a convenient compound for use in pharmacological studies. However, one limitation is that its effects on other neurotransmitter systems, such as dopamine and norepinephrine, may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-benzoyl-4-(2-fluorobenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine its efficacy and safety in clinical settings. Additionally, there is a need for more research on the mechanisms underlying its effects on the HPA axis and other physiological systems. Finally, there may be potential for the development of other piperazine derivatives with improved pharmacological profiles based on the structure of 1-benzoyl-4-(2-fluorobenzyl)piperazine.
合成法
The synthesis of 1-benzoyl-4-(2-fluorobenzyl)piperazine involves the reaction of 1-benzoylpiperazine with 2-fluorobenzyl chloride in the presence of a base. The reaction yields 1-benzoyl-4-(2-fluorobenzyl)piperazine as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-benzoyl-4-(2-fluorobenzyl)piperazine has been studied for its potential pharmacological properties, particularly its ability to act as a serotonin receptor agonist. It has been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. Studies have also suggested that 1-benzoyl-4-(2-fluorobenzyl)piperazine may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKEPBNQOKQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

